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Frequently Asked Questions

Q1: What are the identified Dose-Limiting Toxicities (DLTs) for Alrizomadlin? The most common

DLTs are hematological toxicities. In a first-in-human phase I study, one patient in the 200 mg cohort

experienced a DLT of thrombocytopenia and febrile neutropenia [1].

Q2: What is the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D)?

The established Maximum Tolerated Dose (MTD) is 150 mg. The Recommended Phase II Dose

(RP2D) is 100 mg, administered every other day for 21 days in a 28-day cycle [1]. This 100 mg dose

is supported by more recent Phase II data as a safe and effective regimen [2].

Q3: How are hematological toxicities managed during treatment? Management requires proactive

monitoring and dose modifications. The strategy involves scheduling complete blood counts (CBC)

before each cycle and at mid-cycle (Day 14), with more frequent monitoring after observing

hematological toxicities. For specific grade-based dose adjustment protocols, please refer to the

management table below [1].

Q4: Does Alrizomadlin have a different safety profile when combined with immunotherapy? The

safety profile changes when combined with a PD-1 inhibitor. In a Phase II study, the combination of

Alrizomadlin (150 mg) with toripalimab resulted in a higher incidence of Grade ≥3 TRAEs (44.4%)
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and treatment-related serious adverse events (29.6%) compared to monotherapy. However, this

regimen was still considered manageable and showed promising antitumor activity [2].

Clinical Dosing & Toxicity Data at a Glance

The table below summarizes key quantitative findings from clinical trials to guide your experimental design

and safety monitoring.

Trial Phase Regimen MTD / RP2D Most Common Grade 3/4 TRAEs (Incidence) Key DLTs

| Phase I [1] | Alrizomadlin Monotherapy | MTD: 150 mg RP2D: 100 mg | Thrombocytopenia (33.3%)

Lymphocytopenia (33.3%) Neutropenia (23.8%) Anemia (23.8%) | Thrombocytopenia + Febrile Neutropenia

(at 200 mg) | | Phase II [2] | Alrizomadlin + Toripalimab | 150 mg (RP2D for combo) | Grade ≥3 TRAEs:

44.4% TRAEs leading to discontinuation: 3.7% | Information not specified in detail |

Toxicity Management Protocol

For a practical guide, here is the recommended workflow for monitoring and managing hematological

toxicities associated with Alrizomadlin, synthesized from the clinical data [1].
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Start Alrizomadlin Treatment

Monitor CBC:
- Pre-cycle

- Day 14 of cycle

Toxicity Grade ≥3?

Withhold Dose until
Recovery to Grade ≤1

 Yes

Continue Treatment
& Monitoring

 No

Able to recover
within 14 days?

Resume at reduced dose
( e.g., from 150mg to 100mg )

 Yes

Discontinue Alrizomadlin

 No

Click to download full resolution via product page

Alrizomadlin Toxicity Management Workflow

Mechanism of Action & DLT Rationale
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Understanding the biological mechanism helps explain the observed toxicity profile. The following diagram

illustrates how Alrizomadlin targets the MDM2-p53 interaction and its downstream effects.
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Mechanism of Alrizomadlin (APG-115) Action

The dose-limiting hematological toxicities occur because Alrizomadlin's mechanism of action is not

exclusive to cancer cells. Healthy cells with wild-type TP53, particularly those with rapid turnover like

hematopoietic stem and progenitor cells in the bone marrow, are also susceptible to p53-mediated cell cycle

arrest and apoptosis when the MDM2-p53 interaction is disrupted [3] [1]. This on-target, off-tumor effect is

the primary cause of thrombocytopenia, neutropenia, and anemia.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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